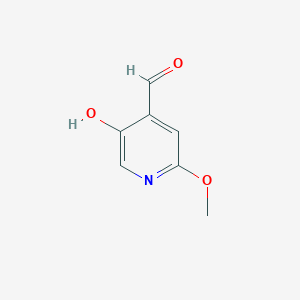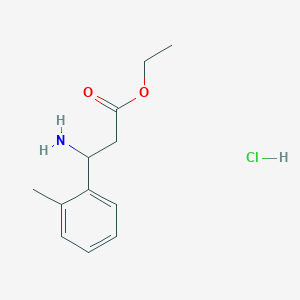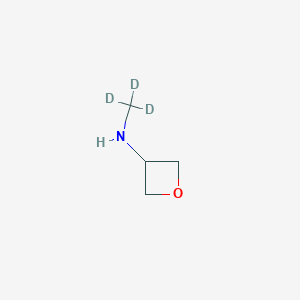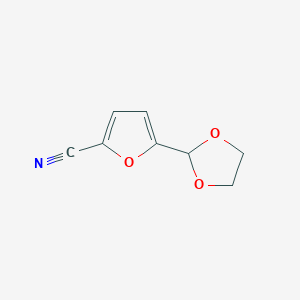
3-Cyclopentylmethanesulfonylazetidine
Vue d'ensemble
Description
3-Cyclopentylmethanesulfonylazetidine (3-CMSA) is an organic compound that has been studied for its potential therapeutic applications. It is a cyclopentylmethanesulfonylazetidine derivative, which is a cyclic compound containing an azetidine ring and a sulfonyl group. 3-CMSA has been studied for its potential to act as a novel therapeutic agent for a variety of conditions, including inflammation, diabetes, and cancer.
Applications De Recherche Scientifique
Synthesis and Medicinal Chemistry
Electrophilic Cyclization : A study by Wu et al. (2017) demonstrated an iodine-catalyzed electrophilic cyclization, achieving functionalized 3-sulfenylcoumarin and 3-sulfenylquinolinone derivatives, indicating potential applications in organic synthesis and medicinal chemistry. This suggests a role for compounds like 3-Cyclopentylmethanesulfonylazetidine in the synthesis of complex organic molecules (Wu et al., 2017).
Diastereoselective Synthesis : Jin et al. (2016) described the diastereoselective synthesis of 3,3-dimethylazetidines, highlighting the importance of azetidine moieties in bioactive molecules. This could imply the relevance of 3-Cyclopentylmethanesulfonylazetidine in the synthesis of biologically significant compounds (Jin et al., 2016).
Organic Chemistry and Catalysis
- Cascade Synthesis of Arylsulfonylquinolines : Zhang et al. (2016) developed a method for synthesizing 3-arylsulfonylquinoline derivatives, which are important in pharmaceutical drugs, through a tert-butyl hydroperoxide mediated cycloaddition. This indicates potential applications for 3-Cyclopentylmethanesulfonylazetidine in the field of organic synthesis and catalysis (Zhang et al., 2016).
Biochemical Applications
- Functional Striated Muscle Cells : Constantinides et al. (1977) found that 5-AZACYTIDINE, a triazine nucleoside analogue of cytidine, could induce morphological changes in C3H 10T½ C18 cells, leading to the formation of functional myotubes. This study provides a basis for the potential biochemical and medicinal applications of similar compounds, including 3-Cyclopentylmethanesulfonylazetidine (Constantinides et al., 1977).
Fluorescence and Photophysics
- Fluorescence Properties of Sulfoindocyanine Cy3 : Sanborn et al. (2007) studied the fluorescence and photophysical properties of Cy3, a sulfoindocyanine, when attached to DNA. This research suggests that derivatives of sulfonyl compounds, such as 3-Cyclopentylmethanesulfonylazetidine, could be significant in fluorescence studies and DNA research (Sanborn et al., 2007).
Propriétés
IUPAC Name |
3-(cyclopentylmethylsulfonyl)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2S/c11-13(12,9-5-10-6-9)7-8-3-1-2-4-8/h8-10H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBSNREKQIQQNRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CS(=O)(=O)C2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopentylmethanesulfonylazetidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3,6-Dichloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1459300.png)
![5-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid](/img/structure/B1459303.png)


![2-(Piperazin-1-ylmethyl)imidazo[1,2-a]pyridine dihydrochloride](/img/structure/B1459307.png)

![Methyl 3-azabicyclo[3.1.1]heptane-6-carboxylate hydrochloride](/img/structure/B1459312.png)



